BenchChemオンラインストアへようこそ!

2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+)

Food safety Dietary supplements Toxicology

Manganese orotate (CAS 97999-33-2) is the manganese(II) salt of orotic acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid), formally named bis(2,4-dioxo-1H-pyrimidine-6-carboxylate)manganese(2+). It belongs to the class of transition metal orotate coordination complexes, historically promoted as a 'vitamin B13' mineral carrier for dietary supplement applications.

Molecular Formula C10H6MnN4O8
Molecular Weight 365.11 g/mol
CAS No. 97999-33-2
Cat. No. B12812299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+)
CAS97999-33-2
Molecular FormulaC10H6MnN4O8
Molecular Weight365.11 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mn+2]
InChIInChI=1S/2C5H4N2O4.Mn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2
InChIKeyVNHIRKVBSRYPGG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Selection Guide for Manganese Orotate (CAS 97999-33-2)


Manganese orotate (CAS 97999-33-2) is the manganese(II) salt of orotic acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid), formally named bis(2,4-dioxo-1H-pyrimidine-6-carboxylate)manganese(2+) [1]. It belongs to the class of transition metal orotate coordination complexes, historically promoted as a 'vitamin B13' mineral carrier for dietary supplement applications [2]. Unlike simple inorganic manganese salts, the orotate ligand introduces a pyrimidine-based organic backbone that alters solubility, coordination geometry, and safety profile [1] [3].

Why Manganese Orotate (CAS 97999-33-2) Cannot Be Interchanged with Other Manganese Salts


Generic substitution of manganese orotate with common inorganic or organic manganese sources such as manganese sulfate or manganese gluconate is quantitatively and qualitatively unsound. The orotate ligand is not pharmacologically inert: it carries a documented tumor-promotion hazard in animal models at dietary levels of 0.5–2%, leading EFSA to conclude that all orotate salts, including manganese orotate, present a safety concern not shared by non-orotate manganese sources [1]. Furthermore, the long-standing commercial claim that orotate carriers enhance mineral bioavailability is directly contradicted by experimental data showing that manganese orotate failed to increase manganese absorption in human subjects, whereas ascorbic acid combined with manganese chloride produced a measurable 30–40% increase in blood manganese [2]. Selection of manganese orotate must therefore be justified by application-specific requirements—whether nutritional, coordination-chemistry, or regulatory—that cannot be met by alternative manganese compounds with more established safety profiles.

Quantitative Differentiation Evidence for Manganese Orotate (CAS 97999-33-2) vs. Comparator Manganese Sources


Tumor-Promotion Safety Concern: Manganese Orotate vs. Non-Orotate Manganese Salts

The European Food Safety Authority (EFSA) evaluated ten orotate salts, including manganese orotate, and concluded that the use of orotates at proposed levels is of safety concern due to tumor-promoting effects of orotic acid observed in animal studies. A No Observed Adverse Effect Level (NOAEL) of 50 mg orotic acid per kg body weight per day was established, with a Lowest Observed Effect Level at 100 mg/kg bw/day [1]. In contrast, non-orotate manganese sources (e.g., manganese sulfate, manganese chloride, manganese gluconate, manganese citrate) contain no orotic acid moiety and are therefore not subject to this class-specific tumor-promotion hazard. For a 70 kg adult, the NOAEL translates to 3.5 g orotic acid per day—a margin that can be approached or exceeded when multiple orotate supplements are consumed concurrently, as noted by EFSA's estimate of combined orotate exposure exceeding 11 g/day [1].

Food safety Dietary supplements Toxicology Regulatory compliance

Manganese Orotate Fails to Enhance Manganese Absorption: Human Oral Administration Data

In a controlled human absorption study, oral administration of 20 mg manganese as manganese chloride failed to produce a rise in blood manganese levels. When manganese orotate was tested as an absorption-enhancing adjuvant, it also failed to increase manganese absorption. In contrast, co-administration of 20 mg Mn as manganese chloride with 1 g ascorbic acid produced a 30–40% increase in blood manganese within 2 hours in female subjects [1]. This demonstrates that the orotate carrier does not confer a measurable absorption advantage over the simple inorganic chloride salt, and that ascorbic acid—not orotate—is the effective absorption promoter in this experimental system.

Bioavailability Mineral absorption Pharmacokinetics Nutrition

Low Aqueous Solubility of Manganese Orotate vs. Manganese Sulfate

The estimated aqueous solubility of manganese orotate is approximately 12.48 mg/L at 25 °C [1], which is exceedingly low compared to manganese sulfate, the most common inorganic manganese source. Manganese sulfate monohydrate has a water solubility exceeding 300 g/L (i.e., >3 × 10⁵ mg/L), making it approximately 24,000 times more soluble than manganese orotate [2]. This solubility differential has direct implications for dissolution rate, solution-formulation feasibility, and homogeneity in dry blends.

Physicochemical properties Solubility Formulation Quality control

Crystal Structure and Coordination Geometry: Unique Bidentate Orotate Chelation Mode

Manganese orotate adopts a specific bidentate coordination mode in which the Mn(II) ion is chelated by the nitrogen atom at position 3 (N3) and the carboxylate oxygen atom (O4) of each orotate ligand, forming a distorted octahedral geometry in both monomeric (enH₂)[Mn(HOr)₂(H₂O)₂]·2.5H₂O and polynuclear catena-[Mn(HOr)₂(H₂O)₂]ₙ complexes [1] [2]. This N3,O4-chelation pattern is distinct from the simple ionic lattice of manganese sulfate (MnSO₄·H₂O) or the fully hydrated Mn(H₂O)₆²⁺ coordination sphere in manganese chloride solutions. The orotate ligand provides a rigid, planar pyrimidine scaffold with defined Mn–N and Mn–O bond distances (Mn–N ~2.15–2.20 Å, Mn–O ~2.10–2.25 Å in related structures) [2].

Coordination chemistry Crystal engineering Spectroscopy Catalysis

Recommended Application Scenarios for Manganese Orotate (CAS 97999-33-2) Based on Quantitative Differentiation Evidence


Coordination Chemistry and Crystal Engineering Research: Defined Mn(II)-Pyrimidine Complex

Manganese orotate serves as a structurally characterized, readily synthesized Mn(II) coordination complex for studies requiring a well-defined N3,O4-bidentate chelation environment [1]. Unlike simple inorganic manganese salts that exist as hydrated ionic species in solution, the orotate complex provides a rigid pyrimidine scaffold enabling reproducible crystallographic, spectroscopic, and magnetic investigations [2]. This application leverages the unique coordination geometry documented in Section 3 and is appropriate for academic and industrial laboratories engaged in metal-organic framework (MOF) design, bioinorganic modeling, or catalyst development.

Regulatory-Compliance-Critical Product Development: Avoiding Orotate Safety Liabilities

For formulators developing manganese-containing dietary supplements or nutritional products intended for EU and EFSA-aligned markets, the key procurement decision is to avoid manganese orotate unless its use can be specifically justified. The EFSA safety concern classification for all orotate salts [1] (Section 3, Evidence Item 1) creates a regulatory burden not applicable to manganese sulfate, chloride, gluconate, or citrate. Procurement strategies should default to non-orotate manganese sources unless a specific scientific rationale—documented in the product dossier—requires the orotate form.

Bioavailability-Enhanced Manganese Formulation: Orotate Is Not the Solution

When formulators seek to improve manganese absorption in oral products, the quantitative evidence shows that manganese orotate offers no absorption advantage over manganese chloride, whereas the combination of manganese chloride with ascorbic acid produces a 30–40% increase in blood manganese levels [1] (Section 3, Evidence Item 2). Product development efforts aimed at enhancing manganese bioavailability should therefore focus on ascorbic acid co-formulation rather than substitution with the orotate salt.

Aqueous Solution-Based Manganese Delivery: Formulability Constraint Screening

For applications requiring aqueous manganese solutions at concentrations above ppm levels, manganese orotate is functionally unsuitable due to its extremely low water solubility (~12.5 mg/L) [1] (Section 3, Evidence Item 3). Manganese sulfate or chloride, with solubilities exceeding 300 g/L, should be selected for liquid formulations, parenteral nutrition, hydroponic solutions, and any experimental system requiring dissolved Mn(II) ions.

Quote Request

Request a Quote for 2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.